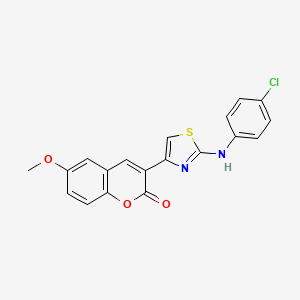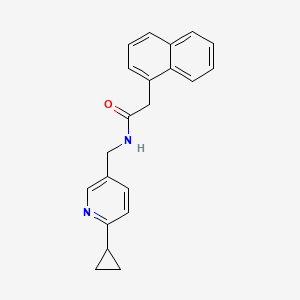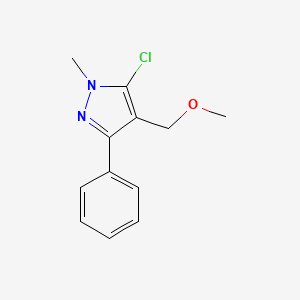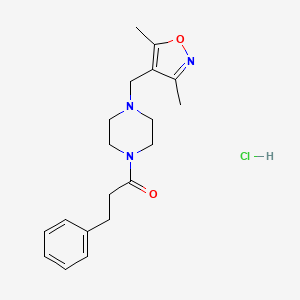![molecular formula C16H16ClF3N4O2S2 B3006218 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392298-88-3](/img/structure/B3006218.png)
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of 1,3,4-thiadiazole derivatives . These derivatives have shown significant biological activity, including anticancer properties .
Synthesis Analysis
The synthesis of similar compounds often involves benzoylation with benzoyl chloride of a key starter compound in a weak basic aqueous medium, followed by hydrazide formation and cyclization with CS2 .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring, a trifluoromethyl group, and a chloroaniline group . The exact structure would need to be confirmed through spectral analysis .Scientific Research Applications
Agrochemical Development
The trifluoromethyl group present in this compound is a common feature in many agrochemicals . This group can significantly alter the biological activity of pesticides, making them more effective against pests. The compound could serve as an intermediate in the synthesis of novel pesticides or herbicides with improved properties such as increased potency, stability, and reduced environmental impact.
Pharmaceutical Research
Compounds with a trifluoromethyl group have been used in the development of pharmaceuticals due to their unique physicochemical properties . This compound could be investigated for its potential medicinal properties, possibly leading to the development of new drugs with enhanced efficacy and selectivity for certain biological targets.
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is known that the compound interacts with its target, thymidylate synthase, and potentially inhibits its function . This inhibition could lead to a decrease in the synthesis of thymidine monophosphate, thereby affecting DNA replication and repair.
Biochemical Pathways
The compound contributes to the de novo mitochondrial thymidylate biosynthesis pathway . By inhibiting Thymidylate synthase, it disrupts the normal functioning of this pathway, which can lead to a decrease in the production of thymidine monophosphate and subsequently affect DNA replication and repair.
properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2S2/c1-2-3-4-12(25)22-14-23-24-15(28-14)27-8-13(26)21-11-7-9(16(18,19)20)5-6-10(11)17/h5-7H,2-4,8H2,1H3,(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEQUGSSNUSSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3006137.png)
![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)
![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)
![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)



![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)
![N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B3006156.png)
